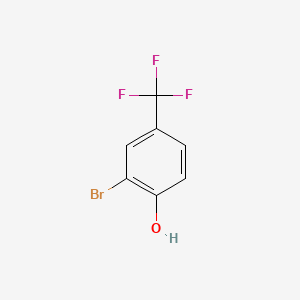

2-Bromo-4-(trifluoromethyl)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEDKIRYMYDIGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375596 | |

| Record name | 2-Bromo-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81107-97-3 | |

| Record name | 2-Bromo-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-(trifluoromethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Bromo-4-(trifluoromethyl)phenol (CAS No. 81107-97-3): Properties, Synthesis, and Applications

Executive Summary

This guide provides a comprehensive technical overview of 2-Bromo-4-(trifluoromethyl)phenol, a key chemical intermediate for researchers, scientists, and professionals in drug development and materials science. Identified by its CAS Number 81107-97-3, this compound's unique trifunctional structure—a phenolic hydroxyl group, a bromine atom, and a trifluoromethyl group—makes it a highly versatile building block.[1] The trifluoromethyl moiety, in particular, is known to enhance critical properties in pharmaceutical candidates, such as metabolic stability and binding affinity.[2][3] This document details its physicochemical properties, outlines a standard laboratory-scale synthesis protocol with mechanistic insights, discusses its primary applications, and provides essential safety and handling information.

Chemical Identification and Physicochemical Properties

Correctly identifying a chemical is the foundation of sound scientific work. The primary identifiers and key physicochemical properties of this compound are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 81107-97-3[1][4][5][6][7] |

| IUPAC Name | This compound[5] |

| Molecular Formula | C₇H₄BrF₃O[1][4][5] |

| InChI Key | DTEDKIRYMYDIGO-UHFFFAOYSA-N[5] |

| Synonyms | 3-Bromo-4-hydroxybenzotrifluoride, 4-Trifluoromethyl-2-bromophenol[5] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 241.01 g/mol | [1][4][7] |

| Physical Form | Liquid | [4][5] |

| Appearance | Colorless to light yellow or brown liquid | [1][5] |

| Density | ~1.752 g/cm³ (Predicted) | [1][4] |

| pKa | 7.03 ± 0.18 (Predicted) | [4] |

| Refractive Index | ~1.496 - 1.500 | [1][4] |

| Purity | Typically ≥98% (by GC) |[1][5] |

Synthesis and Chemical Reactivity

The most common and straightforward synthesis of this compound involves the direct electrophilic bromination of its precursor, 4-(trifluoromethyl)phenol.[4][8]

Causality of the Reaction: The phenol's hydroxyl (-OH) group is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the trifluoromethyl group, the substitution is strongly directed to the positions ortho to the hydroxyl group. The trifluoromethyl (-CF₃) group is a deactivating, meta-directing group, which further disfavors substitution at the positions adjacent to it, reinforcing the regioselectivity of the bromination at the 2-position.

Caption: Role as a versatile building block in chemical synthesis.

Analytical and Spectroscopic Profile

Characterization and quality control are critical. The following methods are standard for analyzing this compound:

-

Gas Chromatography (GC): Used to determine purity, often showing ≥98% for commercial grades. [1]* Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum will show distinct signals in the aromatic region (typically 3 protons) and a broad singlet for the phenolic -OH proton, the chemical shift of which is dependent on solvent and concentration.

-

¹⁹F NMR: A strong singlet corresponding to the -CF₃ group will be present.

-

¹³C NMR: Will show seven distinct carbon signals, with the signal for the -CF₃ carbon split into a quartet due to coupling with the fluorine atoms.

-

-

Infrared (IR) Spectroscopy: Key signals include a broad O-H stretch (~3400 cm⁻¹), C-F stretching bands (typically strong, in the 1100-1300 cm⁻¹ region), and aromatic C-H and C=C bands.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the classic isotopic signature of a molecule containing one bromine atom.

Safety, Handling, and Storage

This compound must be handled with appropriate care. Its GHS classification indicates moderate hazards. [9][10] Table 3: GHS Hazard Information

| Category | Information |

|---|---|

| Pictogram | [10] |

| Signal Word | Warning [10] |

| Hazard Statements | H315: Causes skin irritation. [9][10] H319: Causes serious eye irritation. [9][10] H335: May cause respiratory irritation. [9][10] |

| Precautionary Statements | P261: Avoid breathing vapors/mist. [10] P280: Wear protective gloves/eye protection/face protection. [10] P302+P352: IF ON SKIN: Wash with plenty of soap and water. [10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [10]|

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [9][11]* Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (European Standard EN166 or equivalent). [9][10]* Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. [9]* Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge. [9]

-

Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. [10][12]* Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical advice if irritation occurs. [9][10]* Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention. [9][10]* Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center. [12]

-

Storage: Store in a cool, dry, and well-ventilated place. [9]Keep the container tightly closed and store under an inert atmosphere. [4]Recommended storage is at room temperature. [1][4]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [9][10]

Experimental Protocol: Synthesis of this compound

This protocol details a representative laboratory-scale synthesis adapted from established procedures. [4][8]

-

4-(Trifluoromethyl)phenol (1.0 eq)

-

Bromine (1.0 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, addition funnel, magnetic stirrer, ice bath

-

Rotary evaporator

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(trifluoromethyl)phenol (e.g., 32 g) in dichloromethane (e.g., 200 mL).

-

Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C. This step is critical to control the reaction rate and prevent over-bromination, as the reaction is exothermic.

-

Bromine Addition: In a separate addition funnel, prepare a solution of an equimolar amount of bromine in a small amount of DCM. Add the bromine solution dropwise to the stirred phenol solution over approximately 2 hours. Maintain the internal temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12 hours to ensure the reaction goes to completion. [4][8]5. Workup - Quenching and Neutralization: Carefully pour the reaction mixture into a separatory funnel. Wash the organic layer with a saturated NaHCO₃ solution until the aqueous layer is neutral or slightly basic. This neutralizes any remaining acidic byproducts, such as HBr, and quenches unreacted bromine.

-

Workup - Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and inorganic salts.

-

Drying and Filtration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄. Filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dichloromethane.

-

Product Isolation: The resulting residue is the crude product, this compound, which appears as a thick liquid. [4]If necessary, further purification can be achieved via vacuum distillation or column chromatography.

Conclusion

This compound is a high-value chemical intermediate whose strategic importance in modern chemistry is well-established. Its trifunctional nature provides synthetic chemists with a powerful platform to access a wide array of complex molecules. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the fields of drug discovery, agrochemical development, and material science.

References

-

PubChem. This compound. [Link]

-

Fisher Scientific. SAFETY DATA SHEET (UK). [Link]

-

ChemBK. Phenol, 2-bromo-6-nitro-4-(trifluoromethyl)-. [Link]

-

MySkinRecipes. 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol. [Link]

-

RSC Publishing. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. [Link]

-

Eurofins. ANALYTICAL METHOD SUMMARIES. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

ResearchGate. Crystal structure and spectroscopic characterization... [Link]

-

NIST WebBook. Phenol, 2-bromo-4-methyl-. [Link]

-

SpectraBase. This compound Raman Spectrum. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

EPA. Method 8041A: Phenols by Gas Chromatography. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound CAS#: 81107-97-3 [m.chemicalbook.com]

- 5. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 81107-97-3 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to 2-Bromo-4-(trifluoromethyl)phenol: A Key Building Block in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Fluorinated Phenol

2-Bromo-4-(trifluoromethyl)phenol is a halogenated and fluorinated aromatic compound that has garnered significant attention as a versatile intermediate in various fields of chemical synthesis, particularly in the realms of pharmaceuticals and agrochemicals.[1] Its unique molecular architecture, featuring a bromine atom and a trifluoromethyl group on a phenol ring, imparts distinct physicochemical properties that are highly sought after in the design of bioactive molecules and advanced materials.[1][2]

The strategic placement of the electron-withdrawing trifluoromethyl group and the reactive bromine atom allows for a wide array of chemical modifications, making it a valuable scaffold for constructing more complex molecular entities.[1] The trifluoromethyl group, in particular, is known to enhance crucial properties in drug candidates, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, a representative synthesis protocol, and key applications of this compound, offering field-proven insights for professionals in research and development.

Molecular Structure and Physicochemical Profile

The fundamental characteristics of this compound are defined by its molecular structure and resulting physical and chemical properties.

Molecular Identifiers and Structure:

The molecule consists of a phenol ring substituted with a bromine atom at the ortho position (position 2) relative to the hydroxyl group, and a trifluoromethyl group at the para position (position 4).

Physicochemical Data Summary:

| Property | Value | Source(s) |

| Molecular Weight | 241.01 g/mol | [1][7][8][9] |

| Appearance | Colorless to light yellow or light orange clear liquid | [1] |

| Boiling Point | 196.7 ± 35.0 °C (Predicted) | [9] |

| Density | 1.752 ± 0.06 g/cm³ (Predicted) | [1][9] |

| Purity | ≥ 98% (GC) | [1] |

Synthesis Protocol: Electrophilic Bromination of p-Trifluoromethylphenol

A common and straightforward method for the synthesis of this compound involves the direct electrophilic bromination of 4-(trifluoromethyl)phenol. This protocol is valued for its simplicity and use of readily available starting materials.

Causality Behind Experimental Choices:

The choice of dichloromethane as a solvent is due to its inertness under the reaction conditions and its ability to dissolve the starting phenol. Cooling the reaction mixture during the addition of bromine is crucial to control the exothermicity of the reaction and to minimize the formation of poly-brominated byproducts. The extended reaction time at room temperature ensures the reaction proceeds to completion. The final workup with a saturated sodium bicarbonate solution is to neutralize any remaining acidic species.

Step-by-Step Methodology: [10]

-

Dissolution: Dissolve 32 g of 4-(trifluoromethyl)phenol in 200 mL of dichloromethane in a suitable reaction vessel.

-

Cooling: Cool the solution in an ice bath to lower the temperature.

-

Bromine Addition: Slowly add an equimolar amount of bromine dropwise to the cooled solution over a period of approximately 2 hours.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.

-

Quenching and Neutralization: Wash the reaction mixture with a saturated sodium bicarbonate solution until the aqueous layer is neutral.

-

Extraction and Drying: Separate the organic phase, dry it over a suitable drying agent (e.g., magnesium sulfate), and filter.

-

Solvent Removal: Remove the dichloromethane by distillation to yield the crude product.

-

Purification (if necessary): The resulting thick liquid, this compound, can be further purified by chromatography on silica gel if required.[11]

Experimental Workflow Diagram:

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound | C7H4BrF3O | CID 2761168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. This compound - [sigmaaldrich.com]

- 9. This compound CAS#: 81107-97-3 [m.chemicalbook.com]

- 10. This compound | 81107-97-3 [chemicalbook.com]

- 11. 2-BroMo-3-(trifluoroMethyl)phenol synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-4-(trifluoromethyl)phenol for Research and Development Applications

Abstract: 2-Bromo-4-(trifluoromethyl)phenol is a versatile halogenated phenol derivative increasingly utilized as a key building block in the synthesis of novel pharmaceuticals and agrochemicals. Its unique molecular structure, featuring both a bromine atom and a trifluoromethyl group, imparts desirable characteristics such as enhanced lipophilicity and metabolic stability to target molecules.[1] Despite its growing importance, comprehensive public data on its fundamental physicochemical properties, particularly solubility and stability, remain scarce. This technical guide addresses this knowledge gap by providing a deep dive into the theoretical underpinnings of these properties. More critically, it furnishes detailed, field-proven experimental protocols for their empirical determination. By synthesizing foundational chemical principles with robust, self-validating methodologies, this document serves as an essential resource for researchers, chemists, and drug development professionals, enabling the generation of reliable data crucial for reaction optimization, formulation design, and regulatory assessment.

Introduction

This compound (CAS No. 81107-97-3) is a specialized chemical intermediate whose strategic value lies in its trifluoromethylphenyl core. The trifluoromethyl (-CF3) group is a powerful bioisostere for various functional groups, known to significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile by increasing metabolic stability, enhancing membrane permeability, and altering receptor binding affinity.[1] The additional presence of a bromine atom provides a reactive handle for a multitude of cross-coupling reactions, making this compound a highly adaptable scaffold in synthetic chemistry.[1]

An understanding of solubility and stability is not merely academic; it is a cornerstone of successful chemical development. Solubility dictates the choice of reaction solvents, influences reaction kinetics, and is a primary determinant of a compound's behavior in purification processes like crystallization. For active pharmaceutical ingredients (APIs), it directly impacts bioavailability. Stability, the compound's resilience to degradation under various environmental stresses, is paramount for determining storage conditions, shelf-life, and identifying potential impurities that may arise during manufacturing or storage.

This guide provides the theoretical context and practical workflows to empower scientists to rigorously characterize the solubility and stability of this compound.

Physicochemical Profile

A baseline understanding of a compound's intrinsic properties is essential before investigating its behavior in solution or under stress. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 81107-97-3 | [2][3] |

| Molecular Formula | C₇H₄BrF₃O | [2][3] |

| Molecular Weight | 241.01 g/mol | [2][3] |

| Appearance | Colorless to light brown/orange liquid | [1][2] |

| Boiling Point | 196.7 ± 35.0 °C (Predicted) | [2] |

| Density | ~1.75 g/cm³ (Predicted) | [1][2] |

| pKa | 7.03 ± 0.18 (Predicted) | [2] |

| λmax | 317 nm (in Acetonitrile) | [2] |

| IUPAC Name | This compound | [3] |

Solubility Profile

Quantitative solubility data for this compound is not extensively documented in publicly available literature. Therefore, this section focuses on the theoretical principles governing its solubility and provides a gold-standard protocol for its experimental determination.

Theoretical Considerations

The solubility of a molecule is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The structure of this compound presents a dualistic nature:

-

Polar Moiety: The phenolic hydroxyl (-OH) group is polar and capable of hydrogen bonding, suggesting affinity for polar solvents like alcohols and water.

-

Non-polar Moiety: The aromatic ring, substituted with a bromine atom and a highly lipophilic trifluoromethyl group, is non-polar. This large, hydrophobic portion predicts solubility in non-polar organic solvents.[1]

Based on this structure, we can make qualitative predictions:

-

High Solubility: Expected in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., methanol, ethanol) where both hydrogen bonding and dispersion forces can be accommodated.

-

Moderate Solubility: Expected in less polar solvents like dichloromethane and ethyl acetate.

-

Low Solubility: Expected in non-polar hydrocarbon solvents (e.g., hexane, toluene) and, likely, in water. The large, hydrophobic surface area of the brominated, trifluoromethylated ring is expected to overcome the solubilizing effect of the single hydroxyl group in aqueous media. This is analogous to how tribromophenol is significantly less water-soluble than phenol.[4]

Experimental Determination of Thermodynamic Solubility

To obtain precise, reliable data, an experimental approach is necessary. The isothermal shake-flask method is the universally accepted standard for determining thermodynamic solubility. Its core principle is to allow a surplus of the solid compound to equilibrate with a solvent at a constant temperature until the solution is saturated. This method is trusted because it ensures a true thermodynamic equilibrium is reached, providing data that is independent of kinetic factors.[5]

Objective: To determine the thermodynamic solubility of this compound in various solvents at a controlled temperature.

Causality in Method Design:

-

Excess Solid: Using an amount of compound that will not fully dissolve ensures that the final solution is genuinely saturated.

-

Extended Equilibration (48-72h): Many compounds, especially crystalline ones, dissolve slowly. A prolonged, agitated incubation is critical to overcome kinetic barriers and reach a true thermodynamic equilibrium.[5] Shorter times risk underestimating the true solubility.

-

Temperature Control: Solubility is temperature-dependent. A thermostatic shaker bath is essential for data reproducibility.

-

Phase Separation: Centrifugation or filtration is required to separate the saturated supernatant from undissolved solid, which would otherwise lead to an overestimation of solubility.

-

Validated Analytical Method: Accurate quantification of the dissolved compound is the final, crucial step. A pre-developed and validated method (e.g., HPLC-UV, GC-FID) with a proper calibration curve is non-negotiable for trustworthy results.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 10-20 mg, accurately weighed) to several 2 mL glass vials. The amount should be visibly more than what is expected to dissolve.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of the desired test solvent (e.g., water, methanol, acetonitrile, hexane).

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25°C). Agitate for 48 to 72 hours to ensure equilibrium is reached.[5]

-

Phase Separation: After equilibration, remove the vials and let them stand at the same temperature for 1 hour to allow larger particles to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet all undissolved solid.

-

Sampling: Carefully remove a known aliquot (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet.

-

Dilution: Dilute the aliquot with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or GC-MS.[6][7]

-

Calculation: Calculate the original solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

Assessing the stability of this compound involves evaluating its response to environmental factors such as pH, light, heat, and oxidizing conditions.

General Chemical Stability and Storage

Under normal laboratory conditions, this compound is considered stable.[8][9]

-

Recommended Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[9][10] Room temperature storage is generally acceptable.

-

Conditions to Avoid: Protect from excess heat and direct light.[8] For a similar compound, 2-bromo-4-fluorophenol, light exposure is a specific condition to avoid.[11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[11]

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), and hydrogen fluoride (HF).[8][9]

Forced Degradation Studies (Stress Testing)

Forced degradation, or stress testing, is a critical practice in pharmaceutical development. It involves intentionally exposing the compound to harsh conditions to accelerate decomposition. This process helps to identify likely degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods capable of separating the parent compound from its impurities.

Hydrolytic Stability: The predicted pKa of ~7.03 suggests the phenol is weakly acidic.[2] At neutral or acidic pH, it will exist predominantly in its protonated form. In basic conditions (pH > 7), it will increasingly deprotonate to the phenoxide anion. This phenoxide is more electron-rich and thus more susceptible to oxidative degradation.

Photostability: Aromatic compounds, especially phenols, are often susceptible to photodegradation. Research on the closely related 2-(trifluoromethyl)phenol has shown that it undergoes rapid photochemical degradation in aqueous solutions, a process that is significantly accelerated at higher pH levels (pH 10 vs. pH 5 or 7).[12] This provides a strong rationale to suspect that this compound will exhibit similar light sensitivity, particularly under basic conditions.

Objective: To investigate the degradation profile of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Causality in Method Design:

-

Defined Stress Conditions: Using standardized conditions (e.g., 0.1 M HCl/NaOH, 3% H₂O₂) allows for reproducible and comparable results.

-

Time Points: Sampling at multiple time points (e.g., 0, 2, 8, 24 hours) provides kinetic information about the rate of degradation.

-

Control Samples: A sample protected from the stress condition (e.g., a dark control for a photostability test) is essential to differentiate degradation from simple hydrolytic instability.

-

Mass Balance: A good stability-indicating method should account for the loss of the parent compound with a corresponding appearance of degradation products, aiming for a mass balance close to 100%.

Step-by-Step Methodology:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: For each condition, dilute the stock solution into the stress medium.

-

Acid Hydrolysis: Dilute into 0.1 M HCl. Heat at 60°C.

-

Base Hydrolysis: Dilute into 0.1 M NaOH. Keep at room temperature (reactions are often rapid).

-

Oxidation: Dilute into 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

-

Thermal: Dilute into purified water. Heat at 60°C.

-

Photolytic: Dilute into purified water. Expose to a photostability chamber with controlled light (e.g., ICH Q1B option 2). A parallel sample wrapped in aluminum foil serves as the dark control.

-

-

Sampling: Withdraw aliquots at specified time points (e.g., 0, 4, 8, 24 hours).

-

Quenching: Immediately neutralize the acid and base samples with an equimolar amount of base/acid, respectively. This stops the reaction before analysis.

-

Analysis: Analyze all samples using a developed stability-indicating HPLC-UV/DAD method. The method should be capable of resolving the parent peak from all major degradation products.

Potential Degradation Pathways

While specific degradation products for this compound are not documented, we can hypothesize pathways based on the chemistry of halogenated phenols. Biodegradation of phenols in the environment often proceeds via hydroxylation to a catechol intermediate, followed by enzymatic ring-opening (meta or ortho cleavage).[13][14] Chemical degradation under forced conditions could involve oxidation to quinone-like structures, displacement of the bromide, or, under very harsh conditions, cleavage of the robust C-F bonds.

Caption: Conceptual Map of Forced Degradation.

Analytical Methodologies

The successful execution of the protocols described above hinges on robust analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse for stability studies. A reversed-phase C18 column with a UV detector (or a diode-array detector for peak purity analysis) is typically effective. The mobile phase would likely consist of an acetonitrile/water or methanol/water gradient with a pH modifier like formic acid or trifluoroacetic acid to ensure sharp peaks.

-

Gas Chromatography (GC): GC is well-suited for solubility determination in volatile organic solvents. It can be performed on underivatized phenols using a Flame Ionization Detector (GC-FID).[6] For enhanced sensitivity, especially in complex matrices, the phenol can be derivatized (e.g., with pentafluorobenzyl bromide) and analyzed by GC with an Electron Capture Detector (GC-ECD).[6] Coupling GC to a Mass Spectrometer (GC-MS) provides definitive identification.[7]

Safety and Handling

This compound is an irritant and requires careful handling in a laboratory setting.

-

Primary Hazards: Classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[3][10]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles conforming to EN 166, and a laboratory coat.[8]

-

Handling: All work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[9][10] Avoid contact with skin, eyes, and clothing.

-

First Aid: In case of skin contact, wash immediately with plenty of water.[8] For eye contact, rinse cautiously with water for several minutes.[10] If inhaled, move the person to fresh air.[10] Seek medical attention if irritation persists.

Conclusion

References

Click to expand

-

This compound Safety Data Sheets. Echemi.

-

This compound CAS#: 81107-97-3. ChemicalBook.

-

This compound | C7H4BrF3O | CID 2761168. PubChem.

-

SAFETY DATA SHEET - this compound. Fisher Scientific.

-

SAFETY DATA SHEET - this compound (Apr-2024). Fisher Scientific.

-

SAFETY DATA SHEET - 2-Bromo-4-fluorophenol. Fisher Scientific.

-

This compound. Chem-Impex.

-

This compound | 81107-97-3. ChemicalBook.

-

An In-depth Technical Guide on the Solubility of 2-Bromo-4-fluorophenol in Organic Solvents. Benchchem.

-

This compound | 81107-97-3. Sigma-Aldrich.

-

SAFETY DATA SHEET - Boron Trifluoride Phenol Complex. FUJIFILM Wako Chemicals.

-

Method 8041A: Phenols by Gas Chromatography. U.S. EPA.

-

ANALYTICAL METHOD SUMMARIES. Eurofins.

-

Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol... ResearchGate.

-

This compound. Sigma-Aldrich.

-

This compound, 98%. Fisher Scientific.

-

This compound | CAS 81107-97-3. Santa Cruz Biotechnology.

-

This compound. VSNCHEM.

-

Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. NIH National Library of Medicine.

-

Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. PubMed.

-

Biodegradation of 2,6-dibromo-4-nitrophenol by Cupriavidus sp. strain CNP-8: Kinetics, pathway, genetic and biochemical characterization. ResearchGate.

-

Why is 2,4,6-tribromophenol insoluble in water while phenol is? In detail please. Reddit.

-

4-Bromo-2-(trifluoromethyl)phenol, 99%. Thermo Scientific Chemicals.

-

Biochemical, Transcriptional and Translational Evidences of the Phenol-meta-Degradation Pathway by the Hyperthermophilic Sulfolobus solfataricus 98/2. Horizon IRD.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 81107-97-3 [m.chemicalbook.com]

- 3. This compound | C7H4BrF3O | CID 2761168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. benchchem.com [benchchem.com]

- 6. settek.com [settek.com]

- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. researchgate.net [researchgate.net]

- 13. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

Navigating the Synthesis Landscape: A Technical Guide to 2-Bromo-4-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Compound Profile and Strategic Importance

2-Bromo-4-(trifluoromethyl)phenol, identified by CAS number 81107-97-3, is a substituted phenol featuring both a bromine atom and a trifluoromethyl group.[1][2][3] This unique substitution pattern imparts valuable characteristics for organic synthesis, including enhanced reactivity and altered lipophilicity, making it a significant intermediate in the creation of more complex molecules.[4] Its application spans the development of novel anti-inflammatory drugs, analgesics, herbicides, and fungicides.[4]

| Identifier | Value | Source(s) |

| CAS Number | 81107-97-3 | [1][2][3] |

| Molecular Formula | C₇H₄BrF₃O | [2][3][5] |

| Molecular Weight | 241.01 g/mol | [1][3][5] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Bromo-4-trifluoromethylphenol, 3-Bromo-4-hydroxybenzotrifluoride | [6] |

Hazard Identification and Risk Mitigation

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance requiring careful handling.[6][7] The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[6][7]

-

H315: Causes skin irritation [6]

-

H319: Causes serious eye irritation [6]

-

H335: May cause respiratory irritation [6]

The "Warning" signal word is associated with this compound.[6] A comprehensive understanding of these hazards is the first step in implementing a robust safety culture in the laboratory. The trifluoromethyl group can enhance the acidity of the phenolic proton, and the bromine atom adds to the molecule's reactivity, both factors likely contributing to its irritant properties.

Proactive Exposure Control Workflow

The following workflow illustrates the hierarchy of controls, a fundamental concept in chemical safety, applied to the handling of this compound. The most effective controls are at the top, with personal protective equipment (PPE) representing the final line of defense.

Caption: First-aid response workflow for accidental exposure.

-

In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice. [6][7]* In Case of Eye Contact : Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. If eye irritation persists, get medical advice/attention. [6][7]* In Case of Inhalation : Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor. [6][7]* Accidental Release : For spills, use an inert absorbent material to contain the liquid. Place the absorbed material into a suitable, closed container for disposal. Ensure adequate ventilation and wear appropriate PPE during the cleanup process. [7]Do not allow the product to enter drains. [7]

Toxicological and Ecological Profile: An Area for Caution

A critical aspect of this guide is to highlight the current gaps in knowledge.

-

Toxicological Information : The toxicological properties of this compound have not been fully investigated. [7]No specific LD50 (lethal dose, 50%) or other quantitative toxicity data is readily available in the reviewed literature. This lack of data underscores the need for stringent adherence to safety protocols to minimize any potential for exposure.

-

Ecological Information : Similarly, comprehensive ecotoxicity data is not available. [7]It is advised not to empty the compound into drains, and disposal should be carried out through an approved waste disposal plant. [7]The impact on aquatic life and the environment is currently unknown.

Conclusion: A Call for Diligence

This compound is a valuable reagent with significant potential in scientific research and development. Its effective use is intrinsically linked to a culture of safety and a comprehensive understanding of its known hazards. This guide has synthesized the available SDS information to provide a deeper, more contextualized understanding of this compound. The absence of complete toxicological and ecological data necessitates a precautionary principle in all handling and disposal activities. By integrating the principles outlined here, researchers can confidently and safely leverage the synthetic utility of this important chemical intermediate.

References

-

PubChem. This compound. [Link]

-

ChemBK. Phenol, 2-bromo-6-nitro-4-(trifluoromethyl)-. [Link]

-

ScienceLab.com. Material Safety Data Sheet: Phenol. [Link]

Sources

An In-depth Technical Guide on the Hazards and Handling of 2-Bromo-4-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(trifluoromethyl)phenol is a versatile chemical intermediate of significant interest in pharmaceutical and agrochemical research and development.[1] Its unique molecular structure, featuring a bromine atom and a trifluoromethyl group, imparts desirable properties such as enhanced reactivity, increased lipophilicity, and metabolic stability.[1] These characteristics make it a valuable building block in the synthesis of complex molecules, including anti-inflammatory drugs, analgesics, herbicides, and fungicides.[1] However, the same properties that make this compound synthetically useful also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the hazards associated with this compound and detailed procedures for its safe handling, storage, and disposal.

Section 1: Hazard Identification and Analysis

A critical aspect of working with any chemical is a complete understanding of its hazard profile. This compound is classified as a hazardous substance with the potential to cause significant harm if not handled correctly.

GHS Classification

According to available Safety Data Sheets (SDS), this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

-

Specific Target Organ Toxicity (Single Exposure): Category 3, targeting the respiratory system[2][3]

-

Acute Toxicity (Oral): While some sources indicate it may be harmful if swallowed, this is not a universally listed classification.[4][5][6]

Hazard Statements:

Physicochemical Properties and Their Implications for Safety

Understanding the physical and chemical properties of a substance is fundamental to anticipating its behavior and associated risks.

| Property | Value | Safety Implication |

| Molecular Formula | C₇H₄BrF₃O | The presence of bromine and fluorine suggests that hazardous decomposition products like hydrogen bromide and hydrogen fluoride may be released upon combustion.[2] |

| Molecular Weight | 241.01 g/mol [1][7][9] | |

| Appearance | Colorless to light yellow to light orange clear liquid[1] | |

| Storage Temperature | Room Temperature[1][6][9] | Should be stored in a cool, dry, and well-ventilated place away from heat and sources of ignition.[2] |

| pKa | 7.03 ± 0.18 (Predicted)[9] | As a phenolic compound, it is weakly acidic and may react with strong bases. |

| Density | ~1.75 g/cm³ (Predicted)[1][9] |

Data sourced from PubChem and ChemicalBook.[7][9]

The presence of the trifluoromethyl group can enhance the compound's ability to penetrate the skin, potentially increasing its systemic toxicity. While comprehensive toxicological data is not fully available, the known hazards of similar halogenated phenols warrant a cautious approach.[2][4]

Section 2: Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safe handling procedures and the consistent use of appropriate Personal Protective Equipment (PPE) are non-negotiable when working with this compound.

Engineering Controls

The primary line of defense against exposure is the use of effective engineering controls.

-

Chemical Fume Hood: All work with this compound, especially when handling stock solutions or performing reactions, must be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[10]

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[2][4]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to prevent skin, eye, and respiratory exposure.

| Protection Type | Required PPE | Specifications and Best Practices |

| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles conforming to EN 166 (EU) or NIOSH (US) standards should be worn at all times.[2][8] A face shield should be worn over the goggles, particularly when there is a risk of splashing.[11] |

| Hand Protection | Chemical-Resistant Gloves | For direct handling or splash risk, robust gloves such as butyl rubber or neoprene are recommended.[10] For incidental contact, double-gloving with nitrile gloves may be acceptable, but they must be changed immediately upon contamination.[10][11] Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact.[4] |

| Body Protection | Lab Coat and Chemical-Resistant Apron | A standard laboratory coat, fully buttoned, is required.[10] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[10] |

| Respiratory Protection | Use in a Certified Chemical Fume Hood | If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge (Type A, Brown) should be used.[2] |

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. angenechemical.com [angenechemical.com]

- 5. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound | 81107-97-3 [sigmaaldrich.com]

- 7. This compound | C7H4BrF3O | CID 2761168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. This compound CAS#: 81107-97-3 [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

reactivity of the trifluoromethyl group on a phenol ring

An In-depth Technical Guide to the Reactivity of the Trifluoromethyl Group on a Phenol Ring

Abstract

The incorporation of the trifluoromethyl (CF₃) group onto a phenol scaffold is a cornerstone of modern medicinal and materials chemistry. This guide provides an in-depth analysis of the profound influence the CF₃ group exerts on the reactivity of the phenol ring. We will explore the fundamental electronic effects, the modulation of phenolic acidity, and the nuanced control it offers over electrophilic and nucleophilic aromatic substitution reactions. Mechanistic insights, field-proven experimental protocols, and the strategic implications for drug design are synthesized to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The Trifluoromethyl Group: A Unique Modulator of Electronic Structure

The trifluoromethyl group is a powerful modulator of molecular properties, primarily due to the high electronegativity of its three fluorine atoms. This results in a potent electron-withdrawing inductive effect (-I), which significantly alters the electron density distribution within the aromatic ring.[1][2] Unlike many other substituents, the CF₃ group has no resonance-donating capability (+M effect), making its inductive effect the dominant electronic factor.[1]

This strong electron-withdrawing nature deactivates the aromatic ring toward electrophilic attack by reducing its nucleophilicity.[3][4] Conversely, this same property activates the ring for nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer intermediate.[5][6]

Impact on Phenolic Acidity (pKa)

The strong -I effect of the CF₃ group has a dramatic impact on the acidity of the phenolic proton. By withdrawing electron density from the ring and, consequently, from the phenoxide oxygen, it stabilizes the conjugate base. This stabilization facilitates the deprotonation of the hydroxyl group, resulting in a lower pKa value compared to unsubstituted phenol. This enhanced acidity is a critical consideration in designing reactions and predicting physiological behavior.[5][7]

For instance, the pKa of phenol is approximately 9.9, while the introduction of a CF₃ group in the meta position lowers the pKa significantly.

| Compound | pKa Value (Aqueous) |

| Phenol | ~9.9 |

| 3-(Trifluoromethyl)phenol | 9.08[8] |

| 4-(Trifluoromethyl)phenol | 9.39[9] |

| 3,5-Bis(trifluoromethyl)phenol | 8.03[8] |

| 4-Nitro-3-(trifluoromethyl)phenol | 6.07[10] |

This table clearly demonstrates that the CF₃ group substantially increases the acidity of the phenol, an effect that is amplified by the presence of multiple CF₃ groups or other electron-withdrawing substituents.

Navigating Aromatic Substitution Reactions

The reactivity of a trifluoromethyl-substituted phenol in aromatic substitution is a fascinating interplay between the strongly activating, ortho,para-directing hydroxyl group and the strongly deactivating, meta-directing trifluoromethyl group.[5][11]

Electrophilic Aromatic Substitution (EAS)

In EAS, the powerful activating and ortho,para-directing nature of the hydroxyl group typically dominates the reaction's regioselectivity.[11][12] The CF₃ group's primary role is to decrease the overall reaction rate by deactivating the ring.[4] Therefore, electrophilic attack will preferentially occur at the positions ortho and para to the hydroxyl group and meta to the trifluoromethyl group, where the activating effect of the -OH group is strongest.

The following diagram illustrates the directing influences on a model substrate, 3-(trifluoromethyl)phenol.

Caption: Directing effects in electrophilic aromatic substitution of 3-(trifluoromethyl)phenol.

A practical example is the acid-promoted electrophilic trifluoromethylthiolation of substituted phenols.[13][14] For phenols unsubstituted at the para position, the reaction is exclusively para-selective, highlighting the directing power of the hydroxyl group.[13][14]

Nucleophilic Aromatic Substitution (SNAr)

The CF₃ group's strong electron-withdrawing nature is highly advantageous for SNAr reactions.[6] For SNAr to proceed, a good leaving group (e.g., a halide) must be present on the ring, and the CF₃ group must be positioned ortho or para to it to effectively stabilize the intermediate Meisenheimer complex through induction. The hydroxyl group, being a poor leaving group itself, does not typically participate directly in SNAr unless converted to a better leaving group (e.g., a tosylate).[5] However, in its phenoxide form, it can act as a potent nucleophile in SNAr reactions with other activated aromatic systems.[5]

The workflow for a typical SNAr reaction on a CF₃-activated aryl halide is shown below.

Caption: General experimental workflow for an SNAr reaction on a CF₃-activated phenol derivative.

Reactivity at the Hydroxyl Group

The phenolic hydroxyl group is a key site of reactivity, readily undergoing etherification and esterification.[5] A particularly important transformation in medicinal chemistry is O-trifluoromethylation to yield aryl trifluoromethyl ethers (ArOCF₃). These moieties are valued for their metabolic stability and unique electronic properties.[15][16][17]

Direct O-trifluoromethylation is challenging.[18] A robust and widely applicable two-step method involves the conversion of the phenol to a xanthate intermediate, followed by reaction with a fluorinating agent.[15][19]

Detailed Protocol: Two-Step O-Trifluoromethylation via Xanthate Intermediate

This protocol is adapted from the work of Hartwig and coworkers and provides a reliable method for synthesizing aryl trifluoromethyl ethers from phenols under relatively mild conditions.[15][19]

Step 1: Xanthate Formation

-

Reagents & Setup: To a vial, add the trifluoromethyl-substituted phenol (1.0 equiv), an imidazolium salt reagent for xanthate formation (1.0 equiv), and a suitable base (e.g., DBU, 1.1 equiv).

-

Solvent: Add anhydrous acetonitrile (MeCN) to achieve a suitable concentration (e.g., 0.5 M).

-

Reaction: Stir the mixture at room temperature under an inert atmosphere (N₂ or Ar) for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting phenol.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude xanthate is often of sufficient purity for the next step.

Step 2: Trifluoromethylation

-

Reagents & Setup: In a separate vial, dissolve the crude xanthate (1.0 equiv) and an oxidant (e.g., trichloroisocyanuric acid, TCCA, or N-fluorosulfonimide, NFSI) in an appropriate solvent like dichloromethane (DCM).

-

Fluorinating Agent: Add a fluorinating agent such as XtalFluor-E (1.5 equiv) to the mixture.

-

Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by ¹⁹F NMR or GC-MS.

-

Quenching & Workup: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired aryl trifluoromethyl ether.

Spontaneous Defluorination: An Unexpected Reactivity Pathway

Recent research has uncovered a fascinating and environmentally significant reactivity pathway for trifluoromethylphenols: spontaneous hydrolytic defluorination.[7] This reaction is highly dependent on the position of the CF₃ group and the pH of the medium.

Specifically, CF₃ groups located at the ortho or para positions relative to the hydroxyl group can undergo defluorination, while a meta-CF₃ group is resistant.[7] The mechanism is believed to proceed via an E1cb-like pathway, which is initiated by the deprotonation of the phenol to the more reactive phenolate. The negative charge of the phenolate delocalizes into the ring, facilitating the elimination of a fluoride ion from the CF₃ group to form a transient quinone difluoromethide intermediate.[7] This intermediate is then hydrolyzed to the corresponding hydroxybenzoic acid.

Caption: Simplified mechanism for the spontaneous defluorination of p-trifluoromethylphenol.

This reactivity has significant implications for the environmental fate of many pharmaceuticals and agrochemicals that contain the trifluoromethylphenol scaffold.[7]

Implications for Drug Discovery and Development

The unique properties imparted by the trifluoromethyl group make it one of the most important substituents in modern drug design.[3][20] Its strategic incorporation into a phenolic lead compound can lead to substantial improvements in its pharmacological profile.

-

Enhanced Metabolic Stability: The strength of the C-F bonds makes the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life and bioavailability.[3][21]

-

Increased Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and penetrate tissues like the blood-brain barrier.[3][20] The antidepressant Fluoxetine is a classic example where a CF₃ group contributes to its efficacy.[3][20]

-

Modulated Receptor Binding: The strong electron-withdrawing nature of the CF₃ group can alter the electronic environment of the molecule, potentially improving hydrogen bonding and electrostatic interactions with the target protein, thereby increasing binding affinity and potency.[3]

-

Fine-Tuning Acidity: As discussed, the CF₃ group lowers the pKa of the phenol. This allows medicinal chemists to fine-tune the ionization state of a drug at physiological pH, which is critical for solubility, absorption, and target engagement.

Conclusion

The trifluoromethyl group is far from an inert substituent on a phenol ring. It is a powerful and versatile tool that exerts precise control over acidity, regioselectivity, and overall reactivity. Its strong inductive effect deactivates the ring towards electrophilic substitution while simultaneously activating it for nucleophilic attack. It profoundly increases phenolic acidity and can even participate in unexpected defluorination reactions under specific conditions. A thorough understanding of these principles is essential for chemists aiming to leverage the unique properties of trifluoromethylated phenols in the design of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

-

Yoritate, M., Londregan, A.T., Lian, Y., & Hartwig, J.F. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry, 84(23), 15468–15482. [Link]

-

Yoritate, M., Londregan, A.T., Lian, Y., & Hartwig, J.F. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. eScholarship, University of California. [Link]

-

Hartwig, J.F. et al. (2019). Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Hartwig Group, UC Berkeley. [Link]

-

Zanardi, I., D'Alonzo, D., & Fallacara, A.L. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(9), 3909. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2022). Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis. PharmaChem. [Link]

-

Jereb, M., & Gosak, K. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Organic & Biomolecular Chemistry, 13(10), 3103-3115. [Link]

-

Ni, C., Zhu, L., & Hu, J. (2016). Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters, 18(15), 3782–3785. [Link]

-

Riss, P. J., et al. (2018). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 559(7713), 243–248. [Link]

-

American Chemical Society. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry. [Link]

-

Jereb, M., & Gosak, K. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. PubMed. [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

-

Joyce, A. S., et al. (2024). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. [Link]

-

Prakash, G. K. S., & Mathew, T. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. Accounts of Chemical Research, 43(11), 1534–1544. [Link]

-

Prakash, G. K. S., et al. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes. Journal of the American Chemical Society, 133(28), 10756–10759. [Link]

-

Tlili, A., & Billard, T. (2018). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. Chemical Communications. [Link]

-

Yamamoto, T., et al. (2003). Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. Bulletin of the Chemical Society of Japan, 76(8), 1551-1558. [Link]

-

Kass, S. R., et al. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Journal of Physical Organic Chemistry. [Link]

-

Angene. (2025). The Role of Trifluoromethylated Compounds in Modern Drug Design. [Link]

-

YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). [Link]

-

Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic... [Link]

-

Hatakeyama, T., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1365. [Link]

-

Sahu, P. K., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

-

Ohtsuka, Y., et al. (2013). Benzylic C–H trifluoromethylation of phenol derivatives. Chemical Communications, 49(89), 10517-10519. [Link]

-

Zanardi, I., D'Alonzo, D., & Fallacara, A.L. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

-

Chemistry LibreTexts. (2015). Activity of different positions in phenol with respect to electrophilic aromatic substitution. [Link]

-

YouTube. (2025). Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution. [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for para-Trifluoromethylphenol (HMDB0014023). [Link]

-

The Organic Chemistry Tutor. (2018). Ortho Meta Para Directors - Activating and Deactivating Groups. YouTube. [Link]

Sources

- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 3-(Trifluoromethyl)phenol | 98-17-9 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]

- 8. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 9. Human Metabolome Database: Showing metabocard for para-Trifluoromethylphenol (HMDB0014023) [hmdb.ca]

- 10. 88-30-2 CAS MSDS (4-NITRO-3-(TRIFLUOROMETHYL)PHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. youtube.com [youtube.com]

- 13. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]

- 14. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. escholarship.org [escholarship.org]

- 17. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 18. sioc.cas.cn [sioc.cas.cn]

- 19. pubs.acs.org [pubs.acs.org]

- 20. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 21. nbinno.com [nbinno.com]

The Strategic Role of 2-Bromo-4-(trifluoromethyl)phenol in Advanced Chemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block

In the landscape of modern organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. 2-Bromo-4-(trifluoromethyl)phenol stands out as a highly valuable and versatile chemical intermediate, primarily due to the unique interplay of its constituent functional groups. The presence of a bromine atom, a hydroxyl group, and an electron-withdrawing trifluoromethyl group on the aromatic ring imparts a distinct reactivity profile, making it a sought-after precursor in the pharmaceutical and agrochemical industries.

The trifluoromethyl group is a key feature, known to enhance the lipophilicity and metabolic stability of molecules, which can lead to improved efficacy and pharmacokinetic properties in drug candidates. The bromine atom and the phenolic hydroxyl group provide two reactive handles for a variety of chemical transformations, including nucleophilic substitution, etherification, and cross-coupling reactions. This guide provides an in-depth exploration of the chemical properties, synthesis, and significant applications of this compound as a pivotal intermediate in the development of high-value chemical entities.

Physicochemical Properties and Specifications

A thorough understanding of the physical and chemical properties of an intermediate is crucial for its effective application in synthesis.

| Property | Value | Source |

| CAS Number | 81107-97-3 | [1] |

| Molecular Formula | C₇H₄BrF₃O | [1] |

| Molecular Weight | 241.01 g/mol | [1] |

| Appearance | Colorless to light yellow or light orange clear liquid | |

| Density | 1.75 g/cm³ | |

| Purity | ≥ 98% (GC) | |

| Storage | Store at room temperature |

Synthesis of this compound: A Practical Approach

The most common laboratory-scale synthesis of this compound involves the electrophilic bromination of 4-(trifluoromethyl)phenol. This reaction leverages the activating effect of the hydroxyl group on the aromatic ring, directing the incoming electrophile (bromine) to the ortho position.

Experimental Protocol: Bromination of 4-(trifluoromethyl)phenol

This protocol describes a typical procedure for the synthesis of this compound.

Materials:

-

4-(trifluoromethyl)phenol

-

Liquid Bromine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 4-(trifluoromethyl)phenol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution in an ice bath.

-

Bromination: Slowly add a solution of bromine (1.0 eq) in dichloromethane to the stirred solution of 4-(trifluoromethyl)phenol over a period of 1-2 hours, maintaining the temperature below 10°C. The disappearance of the bromine color indicates the progress of the reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product. The product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound as a liquid.

Applications in Pharmaceutical Synthesis: A Gateway to Bioactive Molecules

The unique structural features of this compound make it an attractive starting material for the synthesis of a variety of pharmaceutical agents. Its trifluoromethyl group can enhance the biological activity and pharmacokinetic profile of drug molecules.

Case Study: Synthesis of a Fluoxetine Analogue Precursor

Fluoxetine (Prozac) is a widely known selective serotonin reuptake inhibitor (SSRI) used to treat depression. Its structure features a trifluoromethylphenoxy moiety. While the industrial synthesis of fluoxetine often utilizes 4-chlorobenzotrifluoride or 4-trifluoromethylphenol, this compound can serve as a key intermediate for the synthesis of novel analogues or related compounds through an etherification reaction.[2]

The core reaction is a Williamson ether synthesis or a nucleophilic aromatic substitution (SNAr), where the phenoxide of a suitable propanol derivative displaces the bromine atom on the this compound ring.

Detailed Experimental Protocol: Etherification

This protocol provides a representative method for the etherification of this compound with N-methyl-3-hydroxy-3-phenylpropylamine.

Materials:

-

This compound

-

N-methyl-3-hydroxy-3-phenylpropylamine

-

Sodium hydride (NaH) (60% dispersion in mineral oil)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Toluene

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Phenoxide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq) in anhydrous DMSO.

-

Addition of Alcohol: Slowly add a solution of N-methyl-3-hydroxy-3-phenylpropylamine (1.0 eq) in anhydrous DMSO to the sodium hydride suspension at room temperature. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

-

Coupling Reaction: To the resulting alkoxide solution, add this compound (1.0 eq) dropwise. Heat the reaction mixture to 80-100°C and stir for several hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with water. Extract the aqueous layer with toluene. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography to yield the desired ether.

Role in Agrochemical Synthesis: Crafting Crop Protection Agents

The incorporation of fluorine atoms and, in particular, the trifluoromethyl group, is a well-established strategy in the design of modern agrochemicals to enhance their efficacy and stability.[3] this compound serves as a valuable building block in the synthesis of novel herbicides and fungicides.

Conceptual Application: Building Blocks for Phenylpyrazole Herbicides

While a direct, widely commercialized synthesis of a major agrochemical from this compound is not prominently documented in publicly available literature, its structural motifs are present in potent agrochemicals like Fipronil. The synthesis of such complex molecules often involves the coupling of various substituted aromatic rings. The bromine atom in this compound makes it an ideal candidate for cross-coupling reactions like the Suzuki or Ullmann reactions to construct the core structures of novel agrochemicals.

Suzuki Coupling: This palladium-catalyzed reaction would involve coupling this compound (or a derivative) with a suitable boronic acid to form a C-C bond, creating a biaryl structure.[4][5]

Ullmann Condensation: This copper-catalyzed reaction is particularly useful for forming C-O or C-N bonds, for example, to create diaryl ethers which are a common feature in herbicides.

Conclusion: A Strategic Intermediate for Innovation

This compound is a chemical intermediate of significant strategic importance. Its unique combination of reactive sites and the presence of the trifluoromethyl group provides a powerful tool for medicinal chemists and researchers in agrochemical development. The ability to readily undergo etherification and cross-coupling reactions opens up a vast chemical space for the synthesis of novel, high-value molecules with potentially enhanced biological activity and improved physicochemical properties. As the demand for more effective and safer pharmaceuticals and crop protection agents continues to grow, the role of versatile building blocks like this compound in driving innovation is set to expand.

References

-

Synthesis of NMP, a Fluoxetine (Prozac) Precursor, - in the Introductory Organic Laboratory - of Chemistry. [Link]

-

Ullmann Reaction - Organic Chemistry Portal. [Link]

-

Enantioselective transformation of fluoxetine in water and its ecotoxicological relevance. [Link]

- PROCESS FOR SYNTHESIS OF FIPRONIL - European Patent Office - EP 2542531 B1 - Googleapis.com.

- Process for synthesis of fipronil - Google P

- WO2011107998A1 - Process for synthesis of fipronil - Google P

-

Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. [Link]

-

(R)-Fluoxetine-药物合成数据库. [Link]

- EP0380924A1 - Process for the preparation of fluoxetine hydrochloride - Google P

- WO1998011054A1 - Process for the preparation of fluoxetine - Google P

- WO1994000416A1 - Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)

-

Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction | Request PDF - ResearchGate. [Link]

-

Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. [Link]

-

Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction | Chemical Reviews - ACS Publications. [Link]

-

(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine | C17H18F3NO - PubChem. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

-

Suzuki cross-coupling reaction - YouTube. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

- EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google P

-

PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds - HIMS - University of Amsterdam - Van 't Hoff Institute for Molecular Sciences. [Link]

Sources

The Multifaceted Therapeutic Potential of Bromophenol Derivatives: A Technical Guide for Drug Discovery and Development

Introduction: Nature's Halogenated Arsenal for Modern Medicine

Bromophenols, a diverse class of halogenated phenolic compounds predominantly found in marine organisms, particularly red algae, have emerged as a compelling source of bioactive molecules with significant therapeutic potential.[1] Their unique chemical structures, often featuring multiple bromine atoms and hydroxyl groups on a benzene ring, confer a remarkable array of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of bromophenol derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential as anticancer, antimicrobial, antioxidant, neuroprotective, anti-diabetic, and anti-inflammatory agents. We will delve into the molecular mechanisms underpinning these activities, present detailed protocols for their evaluation, and analyze structure-activity relationships to guide future drug design and development.

Anticancer Activity: Inducing Targeted Cell Death in Malignant Cells

Bromophenol derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines, positioning them as promising candidates for novel anticancer therapies.[2][3] Their mechanisms of action are multifaceted, primarily revolving around the induction of apoptosis (programmed cell death) and the arrest of the cell cycle.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer efficacy of bromophenols is not attributed to a single mode of action but rather a coordinated assault on key cellular pathways essential for cancer cell survival and proliferation.

-